molecular formula C8H7F3S B154688 2-(Trifluoromethylthio)toluene CAS No. 1736-75-0

2-(Trifluoromethylthio)toluene

Cat. No. B154688
CAS RN: 1736-75-0
M. Wt: 192.2 g/mol
InChI Key: LDOBUJQKSMQKPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Trifluoromethylthio)toluene is a chemical compound that is part of a broader class of trifluoromethylthio compounds. These compounds are characterized by the presence of a trifluoromethylthio group (-SCF3) attached to a toluene ring. The trifluoromethylthio group is known for its electron-withdrawing properties and its ability to influence the reactivity and stability of the compounds it is part of.

Synthesis Analysis

The synthesis of compounds related to 2-(Trifluoromethylthio)toluene involves various methods. For instance, a method to prepare 2-(2,2,2-trifluoroethylidene)-1,3-dithiane monoxide, which is a useful synthetic intermediate for the synthesis of alpha-trifluoromethyl ketones, has been developed . Another synthesis approach involves the reaction of dithiophosphonates with (R)-1-[3,5-Bis(trifloromethyl)phenyl]ethanol in toluene, leading to the formation of a compound with a dithiophosphonate bridge .

Molecular Structure Analysis

The molecular structure of compounds containing the trifluoromethylthio group can be complex. For example, the gas-phase structure of 1-trifluoromethylthio-1,2,2-trifluoroethene was determined using gas electron diffraction and ab initio calculations, revealing that the S—CF3 bond is nearly perpendicular to the ethene plane . This orientation is significant as it suggests that the sulfur lone pair is perpendicular to the ethene π orbitals, which can have implications for the compound's reactivity.

Chemical Reactions Analysis

The reactivity of compounds similar to 2-(Trifluoromethylthio)toluene under various conditions has been studied. For example, the β-elimination of arenethiol from trans-2,3-bis(arylthio)-4-nitro-2,3-dihydrothiophenes in toluene has been examined, showing regiospecific syn-elimination to give 2-(arylthio)-4-nitrothiophenes . This study provides insights into the substituent effects on the mechanism of β-elimination reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of trifluoromethylthio compounds are influenced by the trifluoromethylthio group. For instance, diiron toluene-3,4-dithiolate complexes with tris(3-fluorophenyl)phosphine or tris(4-trifluoromethylphenyl)phosphine have been synthesized and characterized, revealing their ability to catalyze the reduction of protons to molecular H2 in the presence of a weak acid . Additionally, toluene-3,4-dithiolatoarsenic(III)-O,O'-ditolyl/alkylene dithiophosphate compounds have been synthesized and characterized, showing distorted trigonal-bipyramidal geometry .

Scientific Research Applications

Material Science and Chemistry

Clathrate Hydrates Formation : A study reported the spontaneous assembly of a 2-D clathrate hydrate when a copper complex crystallizes from toluene/water solutions, resulting in a material where planar arrays of the complex sandwich and hydrogen bond to 2-D sheets of water incorporating toluene molecules at regular intervals (Miyamoto et al., 2005). This highlights the potential of toluene derivatives in the formation of novel clathrate structures with potential applications in gas storage and separation technologies.

Catalysis and Synthesis : Toluene derivatives have been identified as novel carriers for xanthates, proving efficient in radical group transfer reactions. This enables the preparation and use of unprecedented S-tri/di-chloromethyl xanthates in radical additions to olefins, showcasing the versatility of toluene derivatives in synthetic chemistry (Dumeunier & Huber, 2014).

Environmental Science

Photocatalytic Degradation of Toluene : Research on the enhancement of visible light-driven toluene photocatalytic degradation using doped TiO2 highlights the potential environmental application of toluene and its derivatives in improving air quality by degrading volatile organic compounds (Winayu et al., 2021).

Fluorine Chemistry

Trifluoromethylthiolation Reagents : The development of shelf-stable electrophilic reagents for trifluoromethylthiolation demonstrates the importance of trifluoromethylthio groups in pharmaceutical and agrochemical sciences. This research underscores the potential utility of 2-(Trifluoromethylthio)toluene in the late-stage functionalization of drug molecules (Shao et al., 2015).

Catalysis

Methanol Oxidation : The application of metal-loaded nanohybrid thin films, prepared using the toluene–water interface, for methanol electrooxidation demonstrates the role of toluene derivatives in catalyzing important reactions with high CO tolerance, relevant for fuel cell technologies (Hoseini et al., 2014).

Future Directions

The trifluoromethyl group, which is present in “2-(Trifluoromethylthio)toluene”, is gaining importance in various fields such as pharmaceuticals, agrochemicals, and materials . This suggests that research and development involving “2-(Trifluoromethylthio)toluene” and similar compounds will continue to be a significant area of focus in the future .

properties

IUPAC Name

1-methyl-2-(trifluoromethylsulfanyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3S/c1-6-4-2-3-5-7(6)12-8(9,10)11/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDOBUJQKSMQKPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1SC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60541065
Record name 1-Methyl-2-[(trifluoromethyl)sulfanyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60541065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Trifluoromethylthio)toluene

CAS RN

1736-75-0
Record name 1-Methyl-2-[(trifluoromethyl)sulfanyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60541065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.